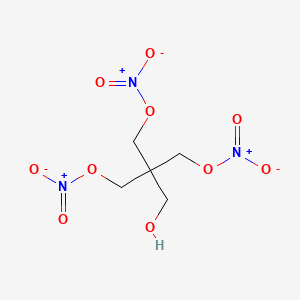
Pentrinitrol
Numéro de catalogue B1679547
Poids moléculaire: 271.14 g/mol
Clé InChI: BRBAEHHXGZRCBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06180664B2
Procedure details


158 g (0.5 mol) of pentaerythrityl tetranitrate (PETN) are dissolved in a boiling mixture of 300 ml of dioxane and 300 ml of ethanol, and different amounts of aqueous hydrazine hydrate solution (1.5-4 mol) are added in portions over 1 hour. The reaction mixture is then refluxed for a further 2.5 hours. The solvents are evaporated off at 15 mm Hg and the residue is extracted by shaking several times with 100 ml portions of water, as required, until the volume of the oil layer no longer decreases on extraction. The aqueous extracts (A) are collected and the residual oily layer is dissolved in twice its volume of ethanol. Any white precipitate of PETN which has separated out is filtered off after 24 hours; m.p.=132° C., nitrogen content: 17.35%; m.p.=141° C. (2×acetone); nitrogen content: conforms. Ethanol is evaporated off from the filtrate at 15 mm Hg. The viscous oily residue consists of crude pentaerythrityl trinitrate (PETriN); nitrogen content: conforms.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:18][N+:19]([O-:21])=[O:20])[C:2]([CH2:13][O:14][N+]([O-])=O)([CH2:8][O:9][N+:10]([O-:12])=[O:11])[CH2:3][O:4][N+:5]([O-:7])=[O:6].O.NN>O1CCOCC1.C(O)C>[CH2:13]([OH:14])[C:2]([CH2:8][O:9][N+:10]([O-:12])=[O:11])([CH2:3][O:4][N+:5]([O-:7])=[O:6])[CH2:1][O:18][N+:19]([O-:21])=[O:20] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
158 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.75 (± 1.25) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking several times with 100 ml portions of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added in portions over 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then refluxed for a further 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are evaporated off at 15 mm Hg
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
no longer decreases on extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous extracts (A) are collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residual oily layer is dissolved in twice its volume of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Any white precipitate of PETN which has separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off after 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol is evaporated off from the filtrate at 15 mm Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

